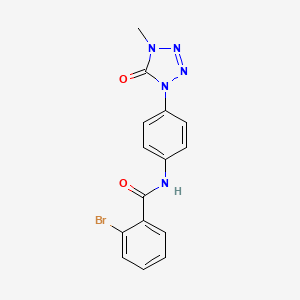
2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromobenzamide and a tetrazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of such compounds can vary widely depending on the specific functional groups present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the specific functional groups present .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The scientific research on compounds structurally related to 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide predominantly focuses on their synthesis and structural characterization. For instance, Saeed et al. (2020) reported the synthesis and X-ray structure characterization of antipyrine derivatives, including detailed analysis through Hirshfeld surface and DFT calculations, providing insights into their solid-state structures and intermolecular interactions (Saeed et al., 2020).
Anticancer Potential
Another significant area of research is the exploration of anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, evaluating their efficacy against various cancer cell lines. These compounds showed promising anticancer activities, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Microwave Promoted Synthesis
The efficiency of synthesis methods is also a critical research aspect. Saeed (2009) demonstrated a more efficient method using microwave irradiation for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a cleaner and faster alternative to traditional methods (Saeed, 2009).
Pharmaceutical Formulation Development
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the application of related compounds in the development of pharmaceutical formulations (Ikemoto et al., 2005).
Metal Complex Synthesis
Research by Binzet et al. (2009) involved the synthesis and characterization of metal complexes using related benzamide derivatives, contributing to the understanding of metal-ligand interactions and their potential applications (Binzet et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c1-20-15(23)21(19-18-20)11-8-6-10(7-9-11)17-14(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGTURYOBMGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
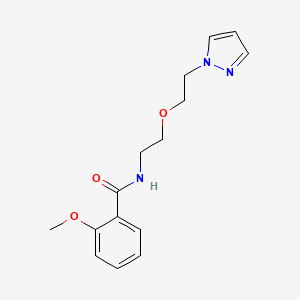
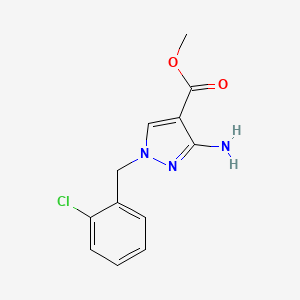
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
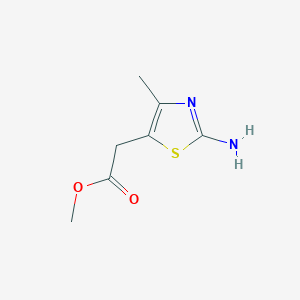
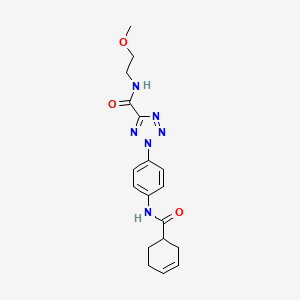
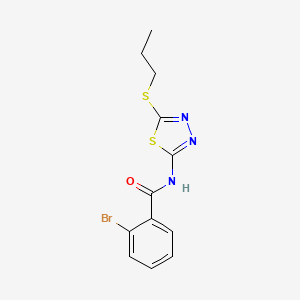
![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)
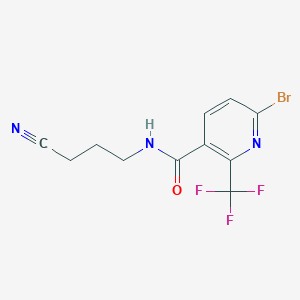
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)